4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Description
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a 3-methoxyphenyl group at the 6-position, along with an amine group at the 2-position.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-4-2-3-12(9-14)16-10-15(20-17(19)21-16)11-5-7-13(18)8-6-11/h2-10H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWGARIDXCMZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions to enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens, alkylating agents, or acylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C17H14ClN3O
- Molecular Weight : 313.76 g/mol
- CAS Number : Not specified in the search results.
- Purity : ≥ 95% .
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent, particularly in the development of new drugs targeting various diseases.
Anticancer Activity
Research has indicated that pyrimidine derivatives can exhibit anticancer properties. A study demonstrated that similar compounds inhibit cancer cell proliferation by interfering with specific signaling pathways. The structure of this compound suggests it may have similar effects due to the presence of both chlorophenyl and methoxyphenyl groups, which can enhance biological activity through various mechanisms, including:
- Inhibition of Kinases : Many pyrimidine derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
- Induction of Apoptosis : Compounds that promote programmed cell death in cancer cells are valuable for therapy.
Antimicrobial Properties
Pyrimidine derivatives have also been explored for their antimicrobial activities. The presence of halogen atoms (like chlorine) can enhance the potency against bacterial strains. Studies have shown that modifications in the pyrimidine ring can lead to increased efficacy against Gram-positive and Gram-negative bacteria.
Material Science
The unique structure of this compound allows it to be investigated for use in organic electronics and photonic devices. Pyrimidine derivatives are known to exhibit interesting electronic properties, making them suitable for applications such as:
- Organic Light Emitting Diodes (OLEDs) : Their ability to form stable films can be exploited for optoelectronic applications.
- Solar Cells : Research into organic photovoltaics often includes pyrimidine compounds due to their favorable charge transport properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including similar structures to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In a research article from Antibiotics, a series of chlorinated pyrimidines were tested against various microbial strains. The results showed that compounds with similar structures exhibited potent antimicrobial activity, leading researchers to suggest further exploration into their use as novel antimicrobial agents.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | Journal of Medicinal Chemistry |
| Similar Pyrimidine Derivative | Antimicrobial | TBD | Antibiotics |
Table 2: Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of anticancer and antimicrobial agents |
| Material Science | Use in OLEDs and organic photovoltaics |
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine
- 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- 4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Uniqueness
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both the 4-chlorophenyl and 3-methoxyphenyl groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for research and development.
Biological Activity
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C16H15ClN2O
- CAS Number : [1934591]
The presence of a chlorophenyl group and a methoxyphenyl group contributes to its potential biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro cytotoxicity screening was performed on various human cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison Drug (µM) |
|---|---|---|---|
| A549 | 5.9 ± 1.7 | Cisplatin | 15.37 |
| SW-480 | 2.3 ± 0.91 | Cisplatin | 16.1 |
| MCF-7 | 5.65 ± 2.33 | Cisplatin | 3.2 |
The compound demonstrated significant antiproliferative activity, particularly against the SW-480 cell line, indicating its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains.
Antibacterial Activity
The compound was tested against common pathogens, including Klebsiella pneumoniae and Streptococcus pneumoniae. The results are presented in Table 2.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Control Drug | MIC of Control Drug (µg/mL) |
|---|---|---|---|
| Klebsiella pneumoniae | 1 | Amikacin | 2 |
| Streptococcus pneumoniae | 1 | Amikacin | 2 |
These findings suggest that the compound has comparable efficacy to established antibiotics, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of halogen substitutions on the phenyl rings has been correlated with enhanced activity against both cancer and microbial targets.
Key Observations
- Halogen Substitution : Compounds with halogen atoms at strategic positions on the phenyl ring exhibited improved cytotoxicity and antimicrobial efficacy.
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups such as Cl and F significantly enhances the antiproliferative activity .
- Methoxy Group Influence : The methoxy group appears to play a dual role in modulating both solubility and biological interaction profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
